molecular formula C19H22N4O2 B6454782 2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549027-89-4

2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454782
CAS No.: 2549027-89-4
M. Wt: 338.4 g/mol
InChI Key: JRBBLEVNJZWOEU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a bicyclic heteroaromatic core. Its structure includes a tert-butyl group at position 2 and a carboxamide moiety at position 6, substituted with a 2-methoxyphenylmethyl group.

Properties

IUPAC Name

2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-19(2,3)16-12-23-17(21-16)10-9-14(22-23)18(24)20-11-13-7-5-6-8-15(13)25-4/h5-10,12H,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBBLEVNJZWOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The imidazo[1,2-b]pyridazine scaffold is shared among several analogs, but substituent variations critically influence physicochemical and pharmacological properties. Key comparisons include:

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Features
Target Compound Imidazo[1,2-b]pyridazine 2-tert-butyl, 6-carboxamide (2-MeO-Bn) Not provided Enhanced lipophilicity (tert-butyl), hydrogen-bonding capacity (carboxamide)
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (23) Imidazo[1,2-a]pyrazine 6-methyl, 8-amino, 3-cyano, 5-methoxypyrazine 421.1 Reduced steric bulk, dihydro core improves solubility; lower molecular weight may enhance bioavailability
2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-tert-butyl, 6-carboxamide (quinolin-5-yl) Not provided Quinoline substituent enhances aromatic π-stacking interactions; potential for DNA intercalation
2-TERT-BUTYL-6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE Imidazo[1,2-b]pyridazine 2-tert-butyl, 6-chloro 209.68 (C₁₀H₁₂ClN₃) Chlorine at position 6 enables nucleophilic substitution; precursor for carboxamide derivatives

Pharmacological Implications

  • Target Compound vs. Quinoline Derivative : The 2-methoxyphenylmethyl group in the target compound may confer higher selectivity for hydrophobic binding pockets compared to the planar quinoline group, which could increase off-target interactions.
  • Target Compound vs. However, the cyano group at position 3 may reduce metabolic stability compared to the target’s carboxamide.
  • Chloro Derivative : Lacks the carboxamide group, rendering it pharmacologically inert but synthetically versatile for derivatization.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • The tert-butyl group universally enhances metabolic stability across analogs but may limit solubility .
    • Carboxamide substituents at position 6 are critical for hydrogen-bonding interactions with targets like kinase ATP-binding pockets .
  • Fluorinated derivatives (e.g., compound 23) are explored for CNS penetration, leveraging reduced molecular weight and increased logP .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP* (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~420–440 3.5–4.2 1 (NH) 4 (O, N)
Compound 23 421.1 2.8 2 (NH) 6 (O, N)
Quinoline Derivative ~400–420 4.0–4.5 1 (NH) 5 (O, N)
2-TERT-BUTYL-6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE 209.68 2.1 0 3

*logP values estimated using fragment-based methods.

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